Tyrosinase (312-320)
Description
Properties
sequence |
LPSSADVEF |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Tyrosinase (312-320) |
Origin of Product |
United States |
Scientific Research Applications
Skin Disorders and Cosmetic Uses
Tyrosinase inhibitors (TYRIs) are widely researched for their potential in treating skin disorders related to hyperpigmentation, such as melasma and age spots. These inhibitors are considered effective skin-whitening agents due to their ability to reduce melanin production. Clinical studies have shown that compounds like kojic acid and arbutin can effectively inhibit tyrosinase activity, leading to lighter skin tones and reduced pigmentation disorders .
Neurodegenerative Diseases
Recent studies suggest that TYRIs may have therapeutic potential in neurodegenerative diseases such as Parkinson's disease. The accumulation of neuromelanin in dopaminergic neurons is linked to neurotoxicity; thus, inhibiting tyrosinase could mitigate these effects . Research indicates that TYRIs may serve as adjuvants in therapies aimed at reducing the neurotoxic effects associated with excessive melanin production .
Food Industry Applications
Tyrosinase plays a significant role in food processing, particularly in the browning reactions of fruits and vegetables. Inhibiting this enzyme can prevent undesirable browning and improve the shelf life of food products. For instance, natural TYRIs derived from plant sources are being explored as preservatives to maintain the visual appeal and nutritional quality of food items .
Analytical Techniques
The measurement of tyrosinase activity is critical for both research and industrial applications. Various spectrophotometric assays have been developed to quantify TYR activity effectively. These methods often utilize chromogenic substrates such as 3,3',5,5'-tetramethylbenzidine (TMB) which undergoes color changes upon oxidation by tyrosinase, allowing for easy detection .
| Assay Type | Description | Substrates Used |
|---|---|---|
| Spectrophotometric | Measures absorbance changes due to enzymatic reactions | TMB, catechol |
| Fluorometric | Uses fluorescent substrates for sensitive detection | Hydroxyphenyl compounds |
Virtual Screening and Molecular Docking
Recent advancements in computational biology have facilitated the discovery of novel TYR inhibitors through virtual screening techniques. For example, researchers have employed quantitative structure–activity relationship (QSAR) models to predict the inhibitory potential of various compounds against tyrosinase . Molecular docking studies further elucidate the binding interactions between inhibitors and tyrosinase, aiding in the design of more potent inhibitors .
Inhibition Studies
A study identified p-coumaric acid ethyl ester from Camellia pollen as a novel tyrosinase inhibitor with significant inhibitory activity against TYR . Molecular docking analyses suggested strong binding affinity, providing insights into its mechanism of action.
Development of New Inhibitors
Research has led to the synthesis of new dihydropyridine derivatives that exhibit potent tyrosinase inhibition properties. These compounds were characterized using various spectroscopic techniques and demonstrated IC50 values significantly lower than traditional inhibitors like kojic acid .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Tyrosinase Inhibitors and Their Mechanisms
Mechanistic Insights
- 4-Ethylresorcinol and 4-Ethylphenol: These compounds uniquely suppress TRP-2 transcription and protein expression without affecting tyrosinase or TRP-1, suggesting a gene-specific regulatory mechanism.
- Curcumin Analogs : Derivatives with hydroxyl groups at position 4 (e.g., 2b, 3b) exhibit complete tyrosinase inhibition at 10 µM, outperforming curcumin (12.61% inhibition). This highlights the role of hydroxylation in enhancing binding affinity .
- UOSC Compounds : Designed for fungal tyrosinase selectivity, these inhibitors bind near catalytic copper ions in mushroom tyrosinase, leveraging structural differences between fungal and human enzyme active sites .
Selectivity and Clinical Relevance
- Species Specificity : Fungal tyrosinase inhibitors (e.g., UOSC-1) show minimal activity on human tyrosinase due to divergent active-site geometries, underscoring the challenge of cross-species efficacy .
- Pathway Modulation: Unlike kojic acid, which directly inhibits enzymatic activity, 4-ethylresorcinol targets melanogenesis upstream by downregulating TRP-2, offering a dual mechanism of action .
Preparation Methods
Extraction and Purification of Tyrosinase
Tyrosinase is commonly extracted from natural sources such as mushrooms (e.g., Agaricus bisporus) or commercially obtained in lyophilized form. The purification process typically involves:
- Homogenization and Extraction: Tissue or fungal samples are homogenized in appropriate buffers to release the enzyme.
- Fractionation: Techniques such as ammonium sulfate precipitation or dialysis concentrate the enzyme.
- Chromatography: Gel filtration (e.g., Sephadex G-200) and ion-exchange chromatography are used to further purify tyrosinase, enhancing specific activity by removing contaminating proteins.
Research Findings:
A study on edible mushroom tyrosinase purification showed that total protein content decreased to 0.64% of the initial extract, while catecholase activity increased tenfold, indicating high purification efficiency (Table 1).
| Purification Stage | Total Protein (%) | Catecholase Activity (fold increase) |
|---|---|---|
| Initial Extract | 100 | 1 |
| Post-Chromatography | 0.64 | 10 |
This method highlights the importance of monitoring catecholase activity to track purification progress.
Preparation of Enzyme Solutions for Assays
Lyophilized tyrosinase is reconstituted immediately before use to ensure activity:
- Reconstitution: Dissolve lyophilized enzyme in assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) to a working concentration, typically 500–1000 units/mL.
- Aliquoting: Enzyme solutions are aliquoted to avoid repeated freeze-thaw cycles, which can degrade activity.
- Temperature: Keep enzyme solutions on ice during preparation and use to maintain stability.
Assay Preparation and Reaction Conditions
Tyrosinase activity is assayed by monitoring the oxidation of substrates such as L-tyrosine or L-DOPA spectrophotometrically.
Preparation of Tyrosinase Inhibitor Assays (Related Preparation)
For screening tyrosinase inhibitors, enzyme and substrate solutions are prepared freshly:
- Buffer: Use a ready-to-use assay buffer equilibrated to room temperature.
- Substrate Preparation: Lyophilized substrate dissolved in distilled water, aliquoted, and stored at –20 °C to avoid freeze-thaw cycles.
- Enzyme Preparation: Lyophilized tyrosinase dissolved in assay buffer, aliquoted, and kept on ice during use.
- Reaction Setup:
Summary Table: Key Preparation Parameters of Tyrosinase (312-320)
| Preparation Step | Conditions/Details | Notes |
|---|---|---|
| Extraction | Homogenization, ammonium sulfate precipitation | From mushroom or other natural source |
| Purification | Gel filtration (Sephadex G-200), ion-exchange | Increases catecholase activity 10-fold |
| Solubilization | 50 mM potassium phosphate buffer, pH 6.5 | 2 mg/mL concentration, clear solution |
| Storage | –20 °C (stable >95% activity/year), 4–8 °C short term | Avoid 37 °C to prevent activity loss |
| Enzyme Solution Prep | Dissolve lyophilized enzyme in assay buffer | Aliquot to prevent freeze-thaw damage |
| Assay Reaction Conditions | 25 °C, pH 6.5, 1 mM L-tyrosine or L-DOPA | Oxygenate reaction mix before use |
| Inhibitor Assay Prep | Fresh enzyme and substrate solutions, aliquoted | Use within two months, keep on ice |
Q & A
Q. Table 1: Comparison of Tyrosinase Assay Optimization Strategies
| Parameter | Mushroom Tyrosinase | Human Tyrosinase |
|---|---|---|
| Optimal pH | 6.8 | 7.2 |
| Substrate (Km) | L-DOPA: 0.5 mM | L-DOPA: 0.3 mM |
| Inhibition Validation | Kojic acid (IC₅₀: 10 μM) | Thiamidol® (IC₅₀: 2.5 μM) |
| Key Limitation | Structural divergence | Low natural abundance |
Q. Table 2: Statistical Tests for Data Contradictions
| Data Type | Test | Application Example |
|---|---|---|
| Continuous (normal) | Student’s t-test | Comparing IC₅₀ values |
| Ordinal | Mann-Whitney U | Enzyme activity ranks |
| Multivariate | Principal Component Analysis | Omics data integration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
